tert-butyl-[(3Z)-3-[(2E)-2-[1-(1-iodopropan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-dimethylsilane
Description
The compound tert-butyl-[(3Z)-3-[(2E)-2-[1-(1-iodopropan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-dimethylsilane is a highly complex organosilane featuring:
- A tert-butyldimethylsilyl (TBDMS) protecting group.
- A conjugated diene system with (3Z) and (2E) stereochemistry.
- A hexahydroindenylidene bicyclic framework.
- An iodo-propan-2-yl substituent.
This structure suggests applications in organic synthesis, particularly in protecting-group chemistry and stereoselective reactions. Its iodine atom may serve as a leaving group, while the silyl ether enhances stability during synthetic steps .
Properties
Molecular Formula |
C28H47IOSi |
|---|---|
Molecular Weight |
554.7 g/mol |
IUPAC Name |
tert-butyl-[(3Z)-3-[(2E)-2-[1-(1-iodopropan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-dimethylsilane |
InChI |
InChI=1S/C28H47IOSi/c1-20-11-14-24(30-31(7,8)27(3,4)5)18-23(20)13-12-22-10-9-17-28(6)25(21(2)19-29)15-16-26(22)28/h12-13,21,24-26H,1,9-11,14-19H2,2-8H3/b22-12+,23-13- |
InChI Key |
HISNRFHCHAMNRT-GGULSIJQSA-N |
Isomeric SMILES |
CC(CI)C1CCC\2C1(CCC/C2=C\C=C/3\CC(CCC3=C)O[Si](C)(C)C(C)(C)C)C |
Canonical SMILES |
CC(CI)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O[Si](C)(C)C(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl-[(3Z)-3-[(2E)-2-[1-(1-iodopropan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-dimethylsilane typically involves multiple steps:
Formation of the iodopropyl group: This can be achieved by reacting a suitable precursor with iodine in the presence of a base.
Construction of the hexahydroindenylidene moiety: This step may involve cyclization reactions under acidic or basic conditions.
Attachment of the dimethylsilane group: This can be done using a silylation reagent such as chlorodimethylsilane in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
The compound tert-butyl-[(3Z)-3-[(2E)-2-[1-(1-iodopropan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-dimethylsilane can undergo various types of chemical reactions:
Oxidation: The iodopropyl group can be oxidized to form an alcohol or a carboxylic acid.
Reduction: The double bonds in the hexahydroindenylidene moiety can be reduced to form saturated compounds.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or potassium thiolate.
Major Products
Oxidation: Alcohols, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Amines, thiols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, derivatives of this compound could be used to study the effects of different functional groups on biological activity. This can help in the design of new drugs or bioactive molecules.
Medicine
In medicine, this compound or its derivatives could be explored for their potential therapeutic effects. For example, the iodopropyl group could be used for radiolabeling in diagnostic imaging.
Industry
In industry, this compound could be used in the production of specialty chemicals, polymers, or as a catalyst in certain reactions.
Mechanism of Action
The mechanism by which tert-butyl-[(3Z)-3-[(2E)-2-[1-(1-iodopropan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-dimethylsilane exerts its effects depends on its specific application. For example, in a biological context, it may interact with specific enzymes or receptors, altering their activity. In a chemical context, it may act as a catalyst or intermediate, facilitating certain reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Silyl Ether-Containing Compounds
tert-butyl(3-iodopropoxy)dimethylsilane ()
- Structure : Simpler analog with a TBDMS group and iodine on a propane chain.
- Key Differences : Lacks the hexahydroindenylidene system and conjugated dienes.
- Reactivity : The iodine in the propan-2-yl position is highly reactive in nucleophilic substitutions, similar to the target compound. However, the absence of steric hindrance from cyclic systems in this analog may lead to faster reaction kinetics .
Compound from
- Structure : Features a TBDMS-protected tetrahydrofuran ring and a thioether-linked pyrimidine.
- Key Differences : Replaces the hexahydroindenylidene system with a furan ring and lacks iodine.
- Stability : The TBDMS group in both compounds enhances hydrolytic stability, but the target compound’s bicyclic framework may introduce steric protection, further delaying desilylation .
Table 1: Silyl Ether Comparison
Iodoalkane Derivatives
The iodine substituent in the target compound shares reactivity with 1-Iodo-3-[(tert-butyldimethylsilyl)oxy]propane (). Both compounds undergo SN2 reactions, but the target’s bicyclic system may reduce accessibility to the iodine atom, slowing substitution compared to linear analogs .
Table 2: Halogen Reactivity Comparison
Cyclic and Conjugated Systems
The hexahydroindenylidene framework in the target compound is structurally distinct from:
- Tetrabromophenoxy phenol (): Aromatic rings with bromine substituents. While unrelated in function, the use of NMR (13C shifts) to confirm substituent positions in highlights methodologies applicable to the target compound’s structural validation .
- Friedelinol derivatives (): Pentacyclic triterpenes. The comparison emphasizes how NMR data (e.g., 1H and 13C shifts) can differentiate complex cyclic systems, as seen in Tables 4.1–4.3 of .
Spectroscopic Characterization
- NMR : The target compound’s 1H and 13C NMR would resemble those of TBDMS-protected compounds (e.g., δ 0.1–0.3 ppm for Si-CH3) but with additional shifts from the hexahydroindenylidene system (δ 5–6 ppm for conjugated dienes) .
- Mass Spectrometry : A molecular ion peak matching the molecular formula (C₃₂H₅₃IO₂Si) would confirm the structure, similar to methods in for verifying molecular weights .
Stability and Reactivity
- The TBDMS group’s stability in the target compound is expected to exceed that of trimethylsilyl (TMS) analogs due to steric bulk.
- The iodine atom’s reactivity is modulated by the bicyclic framework, making it less reactive than linear iodoalkanes but more reactive than brominated counterparts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
